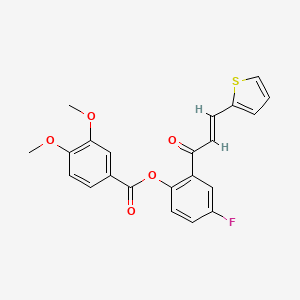
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research, including pharmaceuticals, biotechnology, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- The synthesis and applications of novel fluoroalkyl end-capped oligomers incorporating specific segments such as 3,5-dimethyl-4-hydroxybenzyl and 3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl have been explored. These oligomers, prepared via reactions of fluoroalkanoyl peroxides, demonstrate solubility in both water and common organic solvents. They effectively reduce the surface tension of aqueous solutions and modify surfaces like polystyrene to exhibit oleophobicity due to fluorine, alongside excellent hydrophilicity. This modification facilitates interactions with molecules like TCNQ, highlighting potential in surface engineering and interaction studies with guest molecules (Sawada et al., 2005).
Chemical Interactions and Properties
- Research into the chemical interactions and properties of related compounds, such as the study of thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, has shown promising antioxidant activities. These findings could indicate the potential reactivity and functional applications of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate in creating antioxidants or other bioactive compounds (El Nezhawy et al., 2009).
Polymer Science and Surface Modification
- In polymer science, the development of fluoroalkyl end-capped co-oligomers, including those with diphenylacetylene segments, showcases the versatility of such compounds. These oligomers exhibit solubility in various solvents and can modify surfaces of traditional polymers like PMMA, imparting both surface activity due to fluorine and fluorescent properties related to diphenylacetylene segments. This suggests potential applications in surface modification, fluorescence-based sensing, and material science (Mugisawa et al., 2009).
Antimicrobial Applications
- The synthesis and evaluation of chalcones, including compounds like 2,4-dichloro-5’fluoro-1-ene-2-(4-hydroxyphenyl) phenone, have demonstrated antimicrobial activities. This line of research suggests that compounds related to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate could be investigated for their potential antimicrobial properties, contributing to the development of new antimicrobial agents (Manivannan, 2020).
Eigenschaften
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJWHBSNVOJKD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

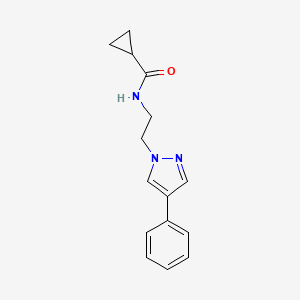
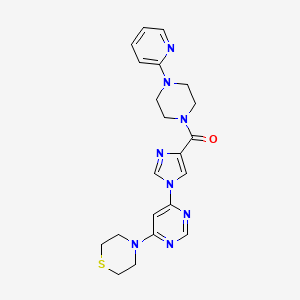
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
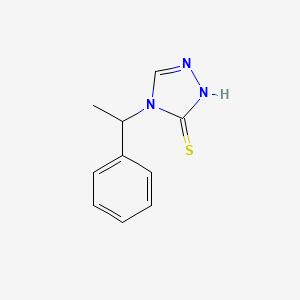
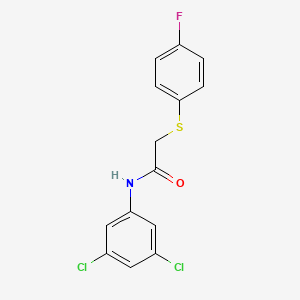
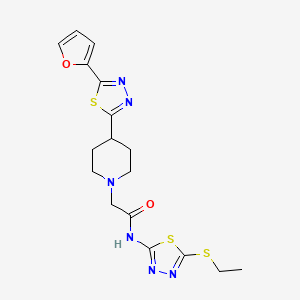
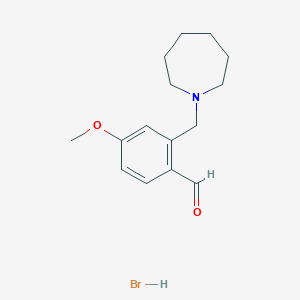
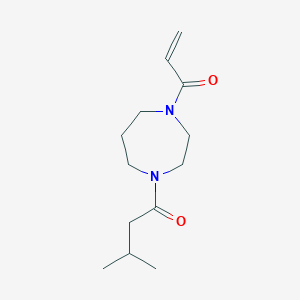

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)
